N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16419106
InChI: InChI=1S/C13H16FN3.ClH/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11;/h3-6,8-10,15H,7H2,1-2H3;1H
SMILES:
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16419106

Molecular Formula: C13H17ClFN3

Molecular Weight: 269.74 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C13H17ClFN3
Molecular Weight 269.74 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C13H16FN3.ClH/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11;/h3-6,8-10,15H,7H2,1-2H3;1H
Standard InChI Key FUOLIENOLHDSCG-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Structural Features

The IUPAC name for this compound is N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine, reflecting its substitution pattern. The pyrazole core (a five-membered ring with two adjacent nitrogen atoms) is substituted at the 1-position with an isopropyl group (-CH(CH3)2\text{-CH(CH}_3\text{)}_2) and at the 4-position with an amine-linked 4-fluorobenzyl moiety (-CH2C6H4F\text{-CH}_2\text{C}_6\text{H}_4\text{F}). The SMILES notation CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F and InChIKey FUOLIENOLHDSCG-UHFFFAOYSA-N provide unambiguous representations of its structure.

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC13H17FN3\text{C}_{13}\text{H}_{17}\text{FN}_3
Molecular Weight269.74 g/mol
IUPAC NameN-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine
CAS Number1856020-88-6
SMILESCC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a coupling reaction between 4-fluorobenzylamine and 1-isopropyl-1H-pyrazole-4-carboxylic acid derivatives. The process employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent, with triethylamine as a base in solvents such as dichloromethane (DCM) or dimethylformamide (DMF). Reactions are typically conducted at room temperature or under mild heating (30–40°C), achieving yields of 70–85% after purification by column chromatography or recrystallization.

Industrial Production

Industrial protocols optimize scalability using continuous flow reactors, which enhance reaction control and reduce byproduct formation. Automated systems enable precise stoichiometric ratios of reactants, while downstream purification leverages crystallization from ethanol-water mixtures to achieve >95% purity.

Table 2: Synthesis Conditions

ParameterLaboratory ScaleIndustrial Scale
Coupling AgentEDCIEDCI or alternatives
SolventDCM/DMFDMF with flow reactors
Temperature25–40°C30–50°C
Purification MethodColumn chromatographyCrystallization
Yield70–85%90–95%

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate no degradation under ambient conditions for 12 months, though prolonged exposure to light or humidity may necessitate inert storage.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) displays signals at δ 7.25–7.15 (m, 2H, aromatic F-C6 _6H4_4), 4.35 (s, 2H, -CH2_2-N), and 1.45 (d, 6H, -CH(CH3_3)2_2).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 270.1 [M+H]+^+, consistent with the molecular formula.

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